O-Acetylpsilocin fumarate

Descripción general

Descripción

4-acetoxy DMT (fumarate) is an analytical reference standard categorized as a tryptamine. 4-acetoxy DMT is a prodrug form of 4-hydroxy DMT, a psychedelic hallucinogen derived from various mushrooms. This product is intended for research and forensic applications.

Mecanismo De Acción

Target of Action

O-Acetyl Psilocin Fumarate, also known as O-Acetylpsilocin fumarate or 4-Acetoxy-dmt fumarate, is a semi-synthetic psychoactive drug . It is believed to be a prodrug of psilocin , which is the primary metabolite of psilocybin . Psilocin is an analog of the neurotransmitter serotonin . Therefore, the primary targets of O-Acetyl Psilocin Fumarate are the serotonin receptors, particularly the 5-HT (serotonin) receptors .

Mode of Action

Upon ingestion, O-Acetyl Psilocin Fumarate is deacetylated to psilocin by deacetylases/acetyltransferases during first pass metabolism and during subsequent passes through the liver . Psilocin then binds to the serotonin receptors, exhibiting low to mid nM affinities for 5-HT receptors .

Biochemical Pathways

The interaction of psilocin with the serotonin receptors affects various biochemical pathways. The most significant of these is the prevention of the up-regulation of brain-derived neurotrophic factor via serotonin 5-HT2A receptor signaling . This pathway is particularly relevant in the context of substance abuse, as it has been suggested that a single administration of O-Acetyl Psilocin Fumarate can prevent and reverse heroin and nicotine addictions .

Pharmacokinetics

O-Acetyl Psilocin Fumarate is a prodrug, meaning it is metabolically converted into the active drug, psilocin, in the body . This conversion happens during first pass metabolism and subsequent passes through the liver . The compound is readily crystallized as the fumarate salt, and is considerably more stable than psilocin itself .

Result of Action

The molecular and cellular effects of O-Acetyl Psilocin Fumarate’s action are primarily due to its conversion to psilocin and the subsequent activation of serotonin receptors. This activation can lead to a range of mind-altering effects comparable to classic psychedelics, particularly psilocybin . These effects can include enhanced colors, geometric patterns, and visual distortions or hallucinations .

Action Environment

The action, efficacy, and stability of O-Acetyl Psilocin Fumarate can be influenced by various environmental factors. For example, the compound’s stability can be affected by the pH of the environment, as the aromatic acetyl moiety on the 4th position of the indole ring system is subject to deacetylation in acidic conditions . Additionally, individual metabolism can influence the rate at which the compound is converted to psilocin .

Análisis Bioquímico

Biochemical Properties

O-Acetyl Psilocin Fumarate is believed to interact with various enzymes and proteins in the body. It is theorized to be a prodrug of psilocin, which means it is metabolized into psilocin in the body

Cellular Effects

The effects of O-Acetyl Psilocin Fumarate on cells and cellular processes are complex and multifaceted. It is believed to influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is believed to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is limited .

Dosage Effects in Animal Models

The effects of O-Acetyl Psilocin Fumarate can vary with different dosages in animal models

Metabolic Pathways

O-Acetyl Psilocin Fumarate is involved in metabolic pathways in the body, potentially interacting with various enzymes or cofactors

Transport and Distribution

It could potentially interact with various transporters or binding proteins, and may have effects on its localization or accumulation .

Subcellular Localization

It could potentially be directed to specific compartments or organelles by targeting signals or post-translational modifications .

Actividad Biológica

O-Acetylpsilocin fumarate, also known as psilacetin, is a semi-synthetic compound derived from psilocin, a psychedelic compound found in certain mushrooms. This article explores the biological activity of this compound, focusing on its pharmacokinetics, mechanism of action, and comparative studies with related compounds.

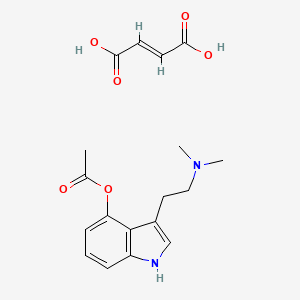

Chemical Structure : The molecular formula of this compound is , with a molecular weight of 362.38 g/mol. It is synthesized through the acetylation of psilocin under specific conditions, making it more stable than its parent compound due to the protective acetoxy group.

Mechanism of Action : O-Acetylpsilocin functions primarily as a prodrug for psilocin. Upon administration, it is deacetylated to release psilocin, which then acts as a potent agonist at serotonin receptors, particularly the 5-HT2A receptor. This interaction is responsible for its psychedelic effects, including alterations in perception and cognition.

Pharmacokinetics

Recent studies have employed liquid chromatography-tandem mass spectrometry (LC-MS/MS) to analyze the pharmacokinetics of this compound. Key findings include:

- In Vivo Conversion : this compound is confirmed to convert to psilocin in vivo, validating its role as a prodrug. In experiments with C57Bl6/J mice, plasma concentrations of psilocin were measured after administration of both O-Acetylpsilocin and psilocybin.

- Plasma Concentrations : At 15 minutes post-injection, psilocybin yielded higher plasma concentrations of psilocin (250 ng/mL) compared to O-Acetylpsilocin (225 ng/mL) at equivalent doses, indicating that while effective, O-Acetylpsilocin produces lower overall exposure to psilocin .

- Half-Life : The half-life of psilocin remains approximately 30 minutes regardless of its source (either from psilocybin or O-Acetylpsilocin), with plasma levels declining significantly within four hours post-administration .

Comparative Studies

Comparative studies have highlighted differences in potency and efficacy between this compound and other psychedelics:

| Compound | Psilocin Concentration (ng/mL) | Relative Potency | Half-Life (min) |

|---|---|---|---|

| Psilocybin | 250 | 100% | 30 |

| O-Acetylpsilocin | 225 | ~90% | 30 |

| Other Tryptamines | Varies | Varies | Varies |

These results demonstrate that while this compound is effective as a prodrug for psilocin, it generates lower levels of active metabolite compared to traditional psilocybin .

Case Studies and Observations

Clinical Implications : The implications of these findings are significant for therapeutic applications. The use of psychedelics in treating psychiatric disorders has gained traction, and understanding the pharmacokinetic profiles of compounds like this compound can aid in optimizing treatment protocols.

Aplicaciones Científicas De Investigación

Psychoactive Properties and Mechanism of Action

O-Acetylpsilocin fumarate functions primarily as a prodrug for psilocin. Upon administration, it is metabolized into psilocin, which interacts with serotonin receptors in the brain, particularly the 5-HT2A receptor. This interaction is responsible for its psychoactive effects, which are similar to those observed with psilocybin but may offer distinct subjective experiences and side effect profiles, such as reduced nausea .

Pharmacokinetics

Research indicates that this compound results in lower peripheral exposure to psilocin compared to psilocybin when administered at equimolar doses. For instance, a study demonstrated that psilocybin yielded 10–25% higher plasma concentrations of psilocin than this compound at 15 minutes post-injection . This pharmacokinetic profile suggests that this compound may provide a safer alternative for psychedelic research.

Mental Health Disorders

This compound has been investigated for its potential therapeutic effects in treating various psychiatric conditions, including:

- Depression : Preliminary studies suggest that compounds like this compound may help alleviate symptoms of depression by promoting neuroplasticity and enhancing emotional processing.

- Anxiety Disorders : The psychoactive effects of the compound could lead to significant reductions in anxiety levels during controlled therapeutic settings.

- Post-Traumatic Stress Disorder (PTSD) : Similar to other psychedelics, this compound may facilitate therapeutic breakthroughs in patients with PTSD by allowing them to confront traumatic memories in a supportive environment.

In Vivo Studies

Recent studies have employed liquid chromatography-tandem mass spectrometry (LC-MS/MS) to validate the prodrug status of this compound. In these studies, both male and female C57Bl6/J mice were administered either this compound or psilocybin, revealing that this compound produces lower levels of plasma psilocin compared to psilocybin .

Case Studies and Findings

Conclusion and Future Directions

This compound represents a promising avenue for research within psychedelic pharmacology. Its unique properties as a prodrug may enhance safety profiles and therapeutic efficacy compared to traditional psychedelics like psilocybin. Future research should focus on:

- Longitudinal studies assessing the long-term effects of this compound on mental health.

- Clinical trials exploring its efficacy across different psychiatric disorders.

- Further elucidation of its pharmacokinetic properties to optimize dosing regimens.

Propiedades

IUPAC Name |

(E)-but-2-enedioic acid;[3-[2-(dimethylamino)ethyl]-1H-indol-4-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O2.C4H4O4/c1-10(17)18-13-6-4-5-12-14(13)11(9-15-12)7-8-16(2)3;5-3(6)1-2-4(7)8/h4-6,9,15H,7-8H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIJLOAPCCJQEEZ-WLHGVMLRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=CC2=C1C(=CN2)CCN(C)C.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC1=CC=CC2=C1C(=CN2)CCN(C)C.C(=C/C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217230-42-6 | |

| Record name | O-Acetylpsilocin fumarate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1217230426 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | O-ACETYLPSILOCIN FUMARATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/05U35F7913 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.